

6-Chloro-2-fluoro-3-methoxybenzaldehyde discovery and history

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Chloro-2-fluoro-3-methoxybenzaldehyde
Cat. No.:	B037438

[Get Quote](#)

An In-Depth Technical Guide to **6-Chloro-2-fluoro-3-methoxybenzaldehyde**

Abstract

This technical guide provides a comprehensive overview of **6-Chloro-2-fluoro-3-methoxybenzaldehyde**, a key intermediate in the pharmaceutical and agrochemical industries. Due to a lack of specific historical data on its discovery, this document focuses on its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

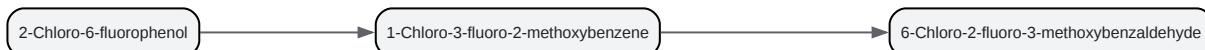
6-Chloro-2-fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, provides multiple reactive sites for the construction of complex molecular architectures. These structural features make it a valuable precursor for the synthesis of various biologically active compounds. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, its utility as a synthetic intermediate is recognized in the broader context of medicinal and materials chemistry.

Physicochemical and Spectral Data

A summary of the key physicochemical properties for **6-Chloro-2-fluoro-3-methoxybenzaldehyde** is provided below.

Property	Value
CAS Number	112641-64-2
Molecular Formula	C ₈ H ₆ ClFO ₂
Molecular Weight	188.58 g/mol
Boiling Point	264.9 ± 35.0 °C (Predicted)
Purity	94.5 - 100% (As per typical commercial grade)
Storage Temperature	2-8 °C
Infrared Spectrum	Conforms to structure

Synthesis of 6-Chloro-2-fluoro-3-methoxybenzaldehyde


While a specific discovery paper for the synthesis of **6-Chloro-2-fluoro-3-methoxybenzaldehyde** is not readily available, a plausible and efficient synthetic route can be postulated based on established organometallic and formylation reactions. A potential pathway involves the ortho-directed metallation of 1-chloro-3-fluoro-2-methoxybenzene followed by formylation.

Postulated Synthetic Pathway

The synthesis can be envisioned to proceed in two main steps:

- **Methoxylation:** Starting from the commercially available 2-chloro-6-fluorophenol, a Williamson ether synthesis can be employed to introduce the methoxy group.
- **Ortho-Directed Metallation and Formylation:** The resulting 1-chloro-3-fluoro-2-methoxybenzene can then undergo a highly regioselective ortho-lithiation directed by the

methoxy group, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to yield the target aldehyde.

[Click to download full resolution via product page](#)

Figure 1: Postulated synthesis of **6-Chloro-2-fluoro-3-methoxybenzaldehyde**.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Chloro-3-fluoro-2-methoxybenzene

- To a stirred solution of 2-chloro-6-fluorophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
- To this suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.
- Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-chloro-3-fluoro-2-methoxybenzene.

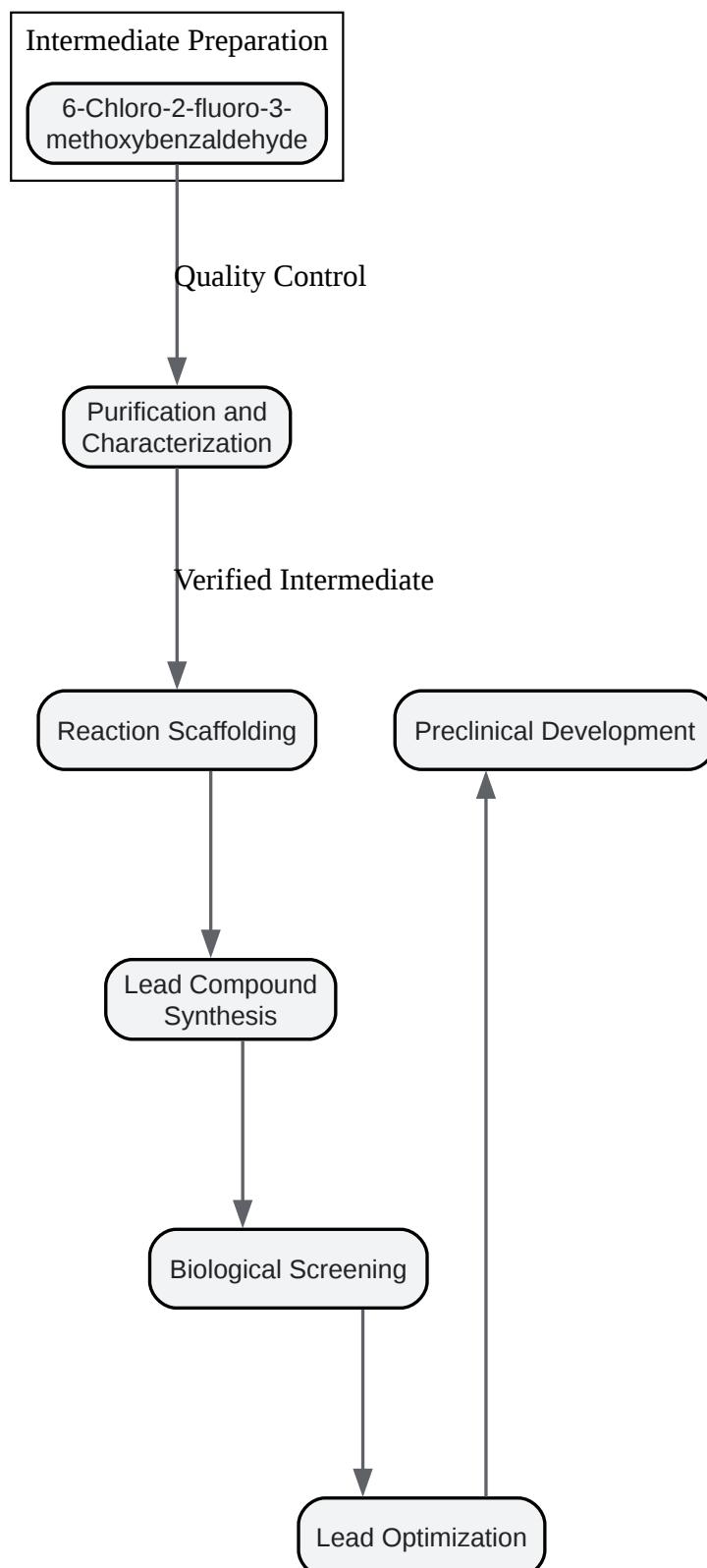
Step 2: Synthesis of **6-Chloro-2-fluoro-3-methoxybenzaldehyde**

- Dissolve 1-chloro-3-fluoro-2-methoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.

- Slowly add n-butyllithium (n-BuLi, 1.1 equivalents in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.
- Stir the resulting mixture at -78 °C for 2 hours to ensure complete lithiation.
- Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **6-Chloro-2-fluoro-3-methoxybenzaldehyde**.

History and Discovery

The specific details regarding the first synthesis and discovery of **6-Chloro-2-fluoro-3-methoxybenzaldehyde** are not well-documented in readily accessible scientific literature or patent databases. It is likely that this compound was first synthesized as part of broader research into functionalized benzaldehyde derivatives for applications in medicinal chemistry or materials science. The development of ortho-directed metallation reactions in the mid-20th century provided a powerful tool for the regioselective synthesis of polysubstituted aromatics, and it is probable that **6-Chloro-2-fluoro-3-methoxybenzaldehyde** was first prepared using a similar methodology to the one described in this guide.


Applications and Significance

6-Chloro-2-fluoro-3-methoxybenzaldehyde is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors. The

aldehyde functional group is a versatile handle for various chemical transformations, including:

- Reductive amination: to form substituted benzylamines.
- Wittig reaction: to form substituted styrenes.
- Aldol condensation: to form α,β -unsaturated carbonyl compounds.
- Oxidation: to form the corresponding benzoic acid.
- Formation of heterocycles: serving as a precursor for quinolines, isoquinolines, and other heterocyclic systems.

The presence of the chloro, fluoro, and methoxy substituents influences the electronic properties and steric environment of the molecule, allowing for selective downstream functionalization.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the use of **6-Chloro-2-fluoro-3-methoxybenzaldehyde** in drug discovery.

Conclusion

While the specific historical origins of **6-Chloro-2-fluoro-3-methoxybenzaldehyde** may be obscure, its importance as a synthetic intermediate is clear. The plausible synthetic route outlined in this guide, based on fundamental organic chemistry principles, provides a reliable method for its preparation. The unique combination of functional groups on the aromatic ring makes it a valuable tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. This technical guide serves as a valuable resource for researchers and professionals working with this versatile chemical building block.

- To cite this document: BenchChem. [6-Chloro-2-fluoro-3-methoxybenzaldehyde discovery and history]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b037438#6-chloro-2-fluoro-3-methoxybenzaldehyde-discovery-and-history\]](https://www.benchchem.com/product/b037438#6-chloro-2-fluoro-3-methoxybenzaldehyde-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com